molecular formula C15H13FN2O2 B3841508 3-fluoro-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B3841508
M. Wt: 272.27 g/mol
InChI Key: XCESMAYUESMRCA-LICLKQGHSA-N
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Description

3-fluoro-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzohydrazide.

    Reduction: Corresponding amines.

    Substitution: Substituted benzohydrazide derivatives.

Scientific Research Applications

3-fluoro-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions and form reactive intermediates contributes to its biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide
  • N’-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide
  • N’-[(E)-(4-fluorobenzylidene)isonicotinohydrazide

Uniqueness

3-fluoro-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both a fluorine atom and a methoxy group, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s biological activity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-20-14-8-3-2-5-12(14)10-17-18-15(19)11-6-4-7-13(16)9-11/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCESMAYUESMRCA-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
Reactant of Route 2
3-fluoro-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
Reactant of Route 3
3-fluoro-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
Reactant of Route 4
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3-fluoro-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
Reactant of Route 5
3-fluoro-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
Reactant of Route 6
3-fluoro-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

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